1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Overview
Description
1-(Propan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H12O. It is a cyclopropane derivative with an isopropyl group and an aldehyde functional group attached to the cyclopropane ring.
Mechanism of Action
Preparation Methods
The synthesis of 1-(Propan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with isopropyl halides under specific conditions to introduce the isopropyl group. The aldehyde functional group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation of precursor compounds followed by selective oxidation. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(Propan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .
Scientific Research Applications
1-(Propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of cyclopropane ring-opening reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and cyclopropane derivatives.
Comparison with Similar Compounds
1-(Propan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Methyl)cyclopropane-1-carbaldehyde: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(Ethyl)cyclopropane-1-carbaldehyde: Contains an ethyl group, which may affect its reactivity and applications compared to the isopropyl derivative.
Properties
IUPAC Name |
1-propan-2-ylcyclopropane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)7(5-8)3-4-7/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAZJMWZPNSCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489468-09-9 | |
Record name | 1-(propan-2-yl)cyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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